Trichloroacetyl isocyanate

Catalog No.
S600015
CAS No.
3019-71-4
M.F
C3Cl3NO2
M. Wt
188.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trichloroacetyl isocyanate

CAS Number

3019-71-4

Product Name

Trichloroacetyl isocyanate

IUPAC Name

2,2,2-trichloroacetyl isocyanate

Molecular Formula

C3Cl3NO2

Molecular Weight

188.39 g/mol

InChI

InChI=1S/C3Cl3NO2/c4-3(5,6)2(9)7-1-8

InChI Key

GRNOZCCBOFGDCL-UHFFFAOYSA-N

SMILES

C(=NC(=O)C(Cl)(Cl)Cl)=O

Synonyms

2,2,2-Trichloro-acetyl Isocyanate; Trichloro-acetic Acid Anhydride with Isocyanic Acid; Trichloro-acetyl Isocyanate; Isocyanic Acid Anhydride with Trichloroacetic Acid; 2,2,2-Trichloroacetyl Isocyanate; Trichloroacetyl Isocyanate; α,α,α-Trichloroace

Canonical SMILES

C(=NC(=O)C(Cl)(Cl)Cl)=O

Derivatization Reagent for Nuclear Magnetic Resonance (NMR)

Trichloroacetyl isocyanate (TCI) finds its primary application in scientific research as an in-situ derivatizing reagent for characterization of various functional groups by Nuclear Magnetic Resonance (NMR) spectroscopy [, ].

This technique involves chemically modifying molecules (derivatization) to improve their solubility or enhance specific signals in the NMR spectrum. TCI reacts with alcohols, glycols, phenols, and amines, forming corresponding trichloroacetylcarbamate derivatives. These derivatives often exhibit distinctive and well-resolved peaks in the NMR spectrum, allowing researchers to easily identify and characterize the presence and chemical environment of these functional groups in complex molecules [].

Anion Chemical Ionization Mass Spectrometry (ACI-MS)

TCI can also be employed in anion chemical ionization mass spectrometry (ACI-MS). In this technique, TCI acts as a reagent gas that generates negative ions from analytes, facilitating their detection and characterization by mass spectrometry []. While less common than its use in NMR, ACI-MS with TCI can be a valuable tool for analyzing certain types of molecules, particularly those with acidic functionalities.

Dehydrative Glycosylation

Recent research explores the use of TCI in catalytic one-pot dehydrative glycosylation reactions. This approach involves the formation of glycosidic bonds, which are essential linkages in carbohydrates, under specific reaction conditions using TCI as a catalyst []. While still under development, this application holds promise for efficient and selective synthesis of complex carbohydrates.

Trichloroacetyl isocyanate is a chemical compound with the molecular formula C₃Cl₃N₁O₂. It is characterized by its distinctive structure, which includes a trichloroacetyl group attached to an isocyanate functional group. This compound is known for its reactivity and is utilized in various chemical syntheses and research applications. It is particularly noted for its role in organic reactions, where it serves as a versatile reagent due to its electrophilic nature.

Trichloroacetyl isocyanate is a hazardous compound and should be handled with appropriate precautions:

  • Toxicity: Toxic by inhalation, ingestion, and skin contact. Causes severe skin burns and eye damage. May cause allergic respiratory reactions [].
  • Flammability: Combustible liquid. Keep away from heat, sparks, and open flames [].
  • Safety Precautions: Wear proper personal protective equipment (PPE) including gloves, goggles, and a respirator when handling trichloroacetyl isocyanate. Work in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing [].
, including:

  • Reactions with Unsaturated Ethers: It reacts with unsaturated ethers to form adducts, showcasing its utility in organic synthesis .
  • Reactions with β-Diketones: The compound can react with β-diketones in their enolic forms to yield O-addition products, demonstrating its potential in synthesizing complex organic molecules .
  • One-Pot Reactions: It has been used effectively in one-pot reactions involving 1,2-phenylenediamine derivatives, leading to the formation of 2-acylaminobenzimidazoles at room temperature .

Trichloroacetyl isocyanate can be synthesized through several methods:

  • Direct Reaction of Trichloroacetic Anhydride with Phosgene: This method involves the reaction of trichloroacetic anhydride with phosgene to produce trichloroacetyl isocyanate.
  • Reactions with Amines: The compound can also be synthesized by reacting trichloroacetyl chloride with amines under controlled conditions to yield the corresponding isocyanate.

These synthesis methods highlight the compound's accessibility for laboratory use and industrial applications.

Trichloroacetyl isocyanate has several notable applications:

  • Organic Synthesis: It serves as a reagent in various organic synthesis processes, particularly in the formation of complex molecular structures.
  • Glycosylation Reactions: It has been utilized in catalytic one-pot dehydrative glycosylation, indicating its significance in carbohydrate chemistry .
  • Quantitative Fractionation: The compound has applications in the quantitative fractionation of essential oils when reacted with terpene alcohols .

Studies on the interactions of trichloroacetyl isocyanate with other compounds reveal its electrophilic behavior and ability to form stable adducts. For instance, its reaction with terpene alcohols highlights how it can be used to manipulate natural products for analytical purposes . Furthermore, its interactions with various unsaturated compounds demonstrate its versatility as a reagent in synthetic organic chemistry.

Trichloroacetyl isocyanate shares similarities with several other compounds, but it stands out due to its unique trifluoromethyl group and reactivity profile. Below are some comparable compounds:

Compound NameStructureCAS Number
Acetyl isocyanateCH₃C(O)N=C=O540-80-3
Benzoyl isocyanateC₆H₅C(O)N=C=O103-59-9
Phenyl isocyanateC₆H₅N=C=O103-71-9
Trifluoroacetyl isocyanateCCl₃C(O)N=C=O407-25-0

Uniqueness of Trichloroacetyl Isocyanate

Trichloroacetyl isocyanate's uniqueness lies in its strong electrophilic character due to the presence of three chlorine atoms on the acetyl group. This feature enhances its reactivity compared to other isocyanates, making it particularly useful for specific synthetic pathways that require high reactivity.

XLogP3

2.8

UNII

QXV1P5J6JL

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H311 (86.67%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (97.78%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H331 (88.89%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic

Corrosive;Acute Toxic;Health Hazard

Other CAS

3019-71-4

Wikipedia

Trichloroacetyl isocyanate

General Manufacturing Information

Acetyl isocyanate, 2,2,2-trichloro-: ACTIVE

Dates

Last modified: 08-15-2023

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